molecular formula C11H20ClNO2 B2477196 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-94-5

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B2477196
CAS No.: 2230799-94-5
M. Wt: 233.74
InChI Key: LLRRNRSJXZOFSF-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound featuring a cyclopentane ring substituted with a pyrrolidinylmethyl group and a carboxylic acid moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent, such as bromomethylcyclopentane, under basic conditions to form the pyrrolidinylmethyl intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group.

    Hydrochloride Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethyl group can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Pyrrolidin-1-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride: Similar structure but with a cyclohexane ring, which may alter its chemical properties and biological activity.

    1-(Pyrrolidin-1-ylmethyl)benzene-1-carboxylic acid hydrochloride: Contains a benzene ring, offering different electronic and steric effects.

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is unique due to its specific ring structure, which provides a balance of rigidity and flexibility, influencing its reactivity and interaction with biological targets. The presence of the pyrrolidinylmethyl group further enhances its versatility in chemical synthesis and potential therapeutic applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12;/h1-9H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRRNRSJXZOFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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